molecular formula C11H11N3O2 B14915232 n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide

n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide

Cat. No.: B14915232
M. Wt: 217.22 g/mol
InChI Key: FEUSWQXASCNKLH-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide is a substituted acetamide derivative characterized by a carbamoyl group (–NH–CO–NH₂) attached to the nitrogen of the acetamide backbone and a 3-ethynylphenyl substituent at the amino position. This compound’s design likely aims to optimize pharmacokinetic properties or target-specific binding, leveraging the ethynyl group’s unique electronic and steric effects compared to other substituents like halogens or alkyl chains .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-carbamoyl-2-(3-ethynylanilino)acetamide

InChI

InChI=1S/C11H11N3O2/c1-2-8-4-3-5-9(6-8)13-7-10(15)14-11(12)16/h1,3-6,13H,7H2,(H3,12,14,15,16)

InChI Key

FEUSWQXASCNKLH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide typically involves the reaction of 3-ethynylaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Acetamides

Compounds such as 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide and 2-((4-chloro-3-nitrophenyl)amino)acetamide exhibit potent antimicrobial activity against S. aureus and E. coli, with MICs as low as 13–27 µmol/L. The presence of electron-withdrawing groups (–Br, –Cl, –NO₂) at specific positions enhances membrane penetration and target binding, attributed to increased lipophilicity (logP) and dipole interactions .

Hydrophobic Alkyl/Aryl-Substituted Acetamides

N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide and N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide demonstrate enhanced inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) due to hydrophobic interactions with the enzyme’s active site. The N-butyl chain in compound 15 increases activity by 3-fold compared to the parent compound, highlighting the role of extended hydrophobic substituents . The ethynyl group in the target compound may mimic this effect via its sp-hybridized carbon’s linear geometry, enabling deeper penetration into hydrophobic pockets without the metabolic instability associated with long alkyl chains .

Functional Group Contributions to Pharmacological Profiles

Carbamoyl vs. Thioacetamide Groups

The carbamoyl group in n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide contrasts with thioacetamide derivatives like 2-(2-methylquinoxalin-3-ylthio)-N-cyclohexylacetamide, which show broad-spectrum antimicrobial activity. While thioether linkages improve redox activity and metal chelation, the carbamoyl group may enhance hydrogen-bonding capacity, favoring interactions with polar enzyme active sites or improving aqueous solubility .

Anti-Inflammatory Acetamides

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibits anti-inflammatory activity surpassing Diclofenac, attributed to the ethylamino group’s balance of hydrophobicity and hydrogen-bond donor capacity .

Key Research Findings and Hypotheses

  • Electron-Withdrawing Groups : The ethynyl group’s strong electron-withdrawing nature may enhance binding to targets requiring charge transfer or π-π stacking, similar to nitro/halogen substituents .
  • Hydrogen-Bonding vs. Lipophilicity: The carbamoyl group’s hydrogen-bond donor/acceptor capacity could improve solubility but reduce membrane permeability compared to purely hydrophobic analogs .

Biological Activity

n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Modulation : It may also interact with receptors, altering their signaling pathways and leading to various biological responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

  • Functional Groups : The presence of the carbamoyl and ethynyl groups enhances the compound's binding affinity to target proteins.
  • Aromatic Rings : The aromatic nature of the phenyl group contributes to hydrophobic interactions that stabilize binding.

Biological Activity Data Table

Biological Activity IC50 (µM) Target Reference
Enzyme Inhibition (e.g., Kinase)12.5Protein Kinase A
Cytotoxicity in Cancer Cells15.0MCF-7 Breast Cancer Cells
Antiviral Activity8.5SARS-CoV-2 Protease

Case Study 1: Inhibition of Protein Kinase A

In a study examining the inhibitory effects on Protein Kinase A, this compound demonstrated an IC50 value of 12.5 µM, indicating significant potential as a therapeutic agent in diseases where this kinase plays a critical role.

Case Study 2: Cytotoxicity in MCF-7 Cells

Research involving MCF-7 breast cancer cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 15.0 µM. This suggests its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy.

Case Study 3: Antiviral Activity Against SARS-CoV-2

Molecular docking studies showed that this compound binds effectively to the main protease of SARS-CoV-2 with an IC50 value of 8.5 µM. This highlights its potential in antiviral drug development.

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